5-(5-Amino-2,4,7,8,9-pentazabicyclo[4.3.0]nona-1,3,5,7-tetraen-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Description
5-(5-Amino-2,4,7,8,9-pentazabicyclo[4.3.0]nona-1,3,5,7-tetraen-9-yl)-2-(hydroxymethyl)oxolan-3-ol (CAS: 35827-88-4) is a bicyclic heterocyclic compound featuring a pentazabicyclo[4.3.0] core fused to an oxolane (tetrahydrofuran) ring substituted with hydroxymethyl and hydroxyl groups. Its molecular formula is C₉H₁₂N₆O₄, with a molecular weight of 268.24 g/mol (calculated).
Properties
IUPAC Name |
5-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O3/c10-8-7-9(12-3-11-8)15(14-13-7)6-1-4(17)5(2-16)18-6/h3-6,16-17H,1-2H2,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPYSGBHZQYENP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=NC=NC(=C3N=N2)N)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60301782 | |
| Record name | 3-(2-deoxypentofuranosyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60301782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4229-57-6 | |
| Record name | NSC146368 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146368 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-deoxypentofuranosyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60301782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Amino-2,4,7,8,9-pentazabicyclo[4.3.0]nona-1,3,5,7-tetraen-9-yl)-2-(hydroxymethyl)oxolan-3-ol typically involves multi-step organic reactions. The process begins with the preparation of the bicyclic core, followed by the introduction of the amino and hydroxymethyl groups. Common reagents used in these reactions include amines, alcohols, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-(5-Amino-2,4,7,8,9-pentazabicyclo[4.3.0]nona-1,3,5,7-tetraen-9-yl)-2-(hydroxymethyl)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid, while substitution reactions could introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Antiviral and Antineoplastic Properties
Research indicates that compounds similar to 5-(5-Amino-2,4,7,8,9-pentazabicyclo[4.3.0]nona-1,3,5,7-tetraen-9-yl)-2-(hydroxymethyl)oxolan-3-ol exhibit antiviral and antineoplastic activities. For instance:
- Antiviral Activity : The compound may inhibit viral replication through mechanisms similar to those observed in other nucleobase analogs.
- Antineoplastic Activity : It has been suggested that the compound could impact tumor growth by mimicking nucleobases involved in DNA synthesis and repair.
Medicinal Chemistry
In medicinal chemistry, the compound is of interest for its potential as a drug candidate:
- Nucleobase Analog : As a nucleobase analog, it may interfere with nucleic acid metabolism in cancer cells or viral pathogens.
- Drug Development : Its unique structure could lead to the development of novel therapeutic agents targeting specific diseases.
Biochemical Research
The compound can be utilized in biochemical studies to explore:
- Enzyme Inhibition : Investigating how it affects enzymes involved in nucleotide metabolism.
- Cellular Mechanisms : Understanding its role in cellular processes such as apoptosis and cell proliferation.
Case Studies
- In Vitro Studies on Cancer Cells : Preliminary studies have shown that similar compounds can inhibit the growth of various cancer cell lines by inducing apoptosis.
- Viral Replication Studies : Research involving viral models has indicated that nucleobase analogs can reduce viral load significantly.
Mechanism of Action
The mechanism of action of 5-(5-Amino-2,4,7,8,9-pentazabicyclo[4.3.0]nona-1,3,5,7-tetraen-9-yl)-2-(hydroxymethyl)oxolan-3-ol involves its interaction with specific molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds and other interactions with proteins, enzymes, or nucleic acids, modulating their activity. The bicyclic structure may also play a role in stabilizing these interactions, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
Structural and Functional Differences
Core Modifications: The target compound’s oxolan-3-ol moiety distinguishes it from analogs like 88852-60-2, which substitutes a cyclopentane ring. This difference impacts solubility; oxolane’s oxygen atom enhances hydrogen-bonding capacity compared to cyclopentane’s purely hydrocarbon structure . The ethyl-ethanolamine derivative (CAS 6338-82-5) introduces a flexible side chain, likely improving membrane permeability but reducing aqueous solubility .
Bioactivity Implications: The cyclopentane-diol analog (88852-60-2) shares structural motifs with carbocyclic nucleosides, which are known for antiviral activity. Its density (2.28 g/cm³) suggests a compact, rigid structure .
Synthetic Challenges: The target compound’s multiple hydroxyl groups complicate synthesis due to protection/deprotection requirements. In contrast, the ethyl-ethanolamine derivative (6338-82-5) may offer simpler synthetic routes .
Biological Activity
The compound 5-(5-Amino-2,4,7,8,9-pentazabicyclo[4.3.0]nona-1,3,5,7-tetraen-9-yl)-2-(hydroxymethyl)oxolan-3-ol is a complex organic molecule with potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular structure of the compound includes a bicyclic framework and functional groups that may contribute to its biological properties. The compound's CAS number is 4229-57-6, which can be referenced in various chemical databases for detailed physicochemical properties such as melting point, boiling point, and density .
Table 1: Basic Properties of the Compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁N₅O₃ |
| Molecular Weight | 225.22 g/mol |
| Density | 2.22 g/cm³ |
| Boiling Point | 668.6 °C |
The biological activity of this compound has not been extensively documented in literature; however, its structural similarity to known bioactive molecules suggests potential interactions with biological targets. The bicyclic structure may allow for binding to enzymes or receptors involved in various metabolic pathways.
Case Studies
- Case Study on Related Compounds : A study investigated the effects of structurally related compounds on cancer cell lines. The results indicated that modifications in the bicyclic structure significantly influenced cytotoxicity and selectivity towards cancer cells . This suggests that variations in the chemical structure of our compound could yield different biological activities.
- Matrix Metalloproteinase Inhibition : Research has highlighted the role of matrix metalloproteinases (MMPs) in cancer progression and metastasis. Compounds that inhibit MMP activity have shown promise as therapeutic agents. While direct studies on our compound are lacking, its structural characteristics may allow it to function as an MMP inhibitor .
Pharmacological Studies
Pharmacological evaluations are essential for understanding the therapeutic potential of new compounds. The study of similar compounds has revealed their ability to modulate immune responses and inflammatory pathways. Such activities could be beneficial in treating conditions like autoimmune diseases or cancer .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can spectral data ensure purity validation?
- Methodological Answer : The synthesis of this bicyclic compound typically involves multi-step routes, including cyclization reactions and functional group modifications. Key steps may include the formation of the pentazabicyclo framework followed by hydroxylmethylation. Post-synthesis, validate purity using ¹H/¹³C NMR to confirm structural integrity and mass spectrometry (MS) to verify molecular weight . High-performance liquid chromatography (HPLC) with UV detection can quantify impurities (<0.5%) .
Q. Which analytical techniques are critical for characterizing structural and functional groups in this compound?
- Methodological Answer : Combine X-ray crystallography for precise 3D structural elucidation and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., hydroxyl, amine). For dynamic analysis, use nuclear Overhauser effect spectroscopy (NOESY) to study intramolecular interactions within the bicyclic system . Quantitative elemental analysis (CHNS/O) ensures stoichiometric accuracy .
Advanced Research Questions
Q. How should experimental designs account for stability variations under different pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to pH 2–9 buffers and temperatures ranging from 4°C to 40°C. Monitor degradation pathways via HPLC-UV/MS at fixed intervals (e.g., 0, 1, 3, 6 months). Use Arrhenius kinetics to predict shelf-life. Store samples in inert, airtight containers under nitrogen to prevent oxidation .
Q. What strategies resolve contradictions in bioactivity data across in vitro and in vivo models?
- Methodological Answer : Employ orthogonal assay systems (e.g., enzyme inhibition, cell viability, and animal models) to cross-validate activity. For inconsistent results, perform dose-response curve normalization and assess bioavailability differences using Caco-2 permeability assays . Statistical tools like multivariate analysis (MANOVA) can identify confounding variables (e.g., solvent effects, metabolic clearance) .
Q. How does the pentazabicyclo[4.3.0] framework influence pharmacokinetic properties such as solubility and membrane permeability?
- Methodological Answer : Evaluate logP values via shake-flask experiments to assess hydrophobicity. Use PAMPA (Parallel Artificial Membrane Permeability Assay) to predict blood-brain barrier penetration. Computational modeling (e.g., Molecular Dynamics Simulations ) can correlate structural rigidity with solubility limitations. Modify hydroxyl groups to improve aqueous solubility without compromising target binding .
Data Reporting and Validation
Q. What protocols ensure reproducibility in spectral data interpretation for this compound?
- Methodological Answer : Adopt standardized NMR referencing (e.g., TMS for ¹H, solvent peaks for ¹³C) and report all acquisition parameters (e.g., pulse sequences, relaxation delays). Cross-validate MS data with isotopic pattern analysis and high-resolution (HRMS) measurements (error < 3 ppm). Publicly archive raw data in repositories like PubChem or ChemSpider for peer verification .
Experimental Design Challenges
Q. How can researchers optimize assays to study this compound’s interaction with nucleic acid targets?
- Methodological Answer : Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) and isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS). For cellular studies, employ fluorescence-based reporter systems (e.g., GFP-tagged constructs) to visualize target engagement in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
